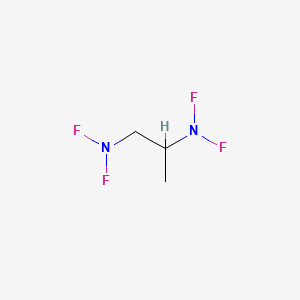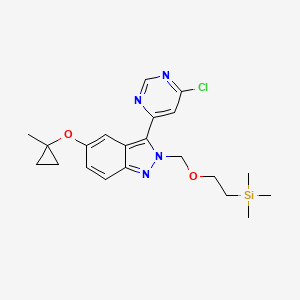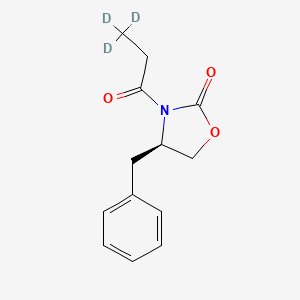
(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 is a chiral oxazolidinone derivative. This compound is often used in asymmetric synthesis due to its ability to induce chirality in the resulting products. The presence of deuterium atoms (D3) in its structure makes it particularly useful in studies involving isotopic labeling and kinetic isotope effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 typically involves the reaction of ®-4-benzyl-2-oxazolidinone with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the propionyl group with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acyl chlorides and anhydrides are common reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with carboxylic acid groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound’s isotopic labeling with deuterium makes it useful in studying metabolic pathways and enzyme mechanisms.
Medicine: It can be used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 exerts its effects involves its ability to induce chirality in chemical reactions. The oxazolidinone ring provides a rigid framework that allows for selective interactions with other molecules, leading to the formation of enantiomerically pure products. The deuterium atoms in the compound can also influence reaction kinetics by altering the rate of bond formation and cleavage.
Comparison with Similar Compounds
Similar Compounds
- (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone
- ®-(-)-4-Benzyl-3-acetyl-2-oxazolidinone
- ®-(-)-4-Benzyl-3-butyryl-2-oxazolidinone
Uniqueness
®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 is unique due to the presence of deuterium atoms, which makes it particularly valuable in studies involving isotopic labeling. This feature distinguishes it from other similar compounds that do not contain deuterium.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
236.28 g/mol |
IUPAC Name |
(4R)-4-benzyl-3-(3,3,3-trideuteriopropanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1/i1D3 |
InChI Key |
WHOBYFHKONUTMW-KMKPOHAJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





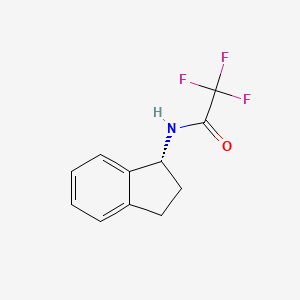
![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
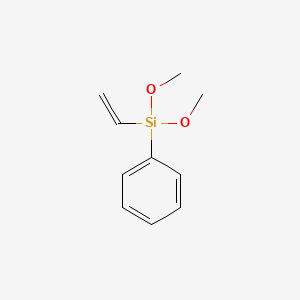

![1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)
